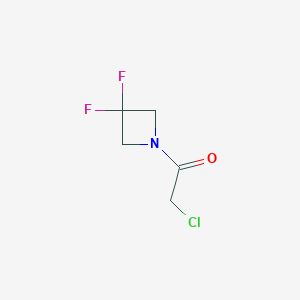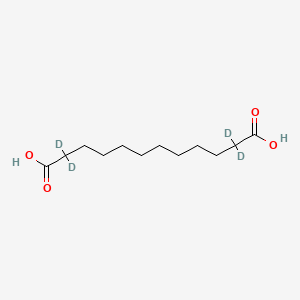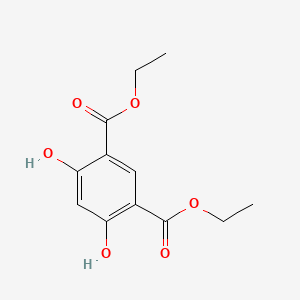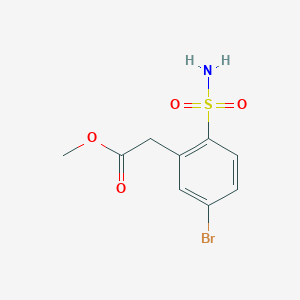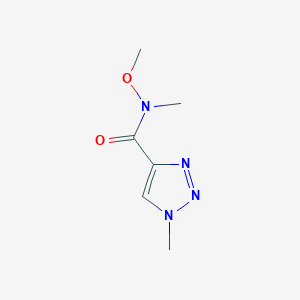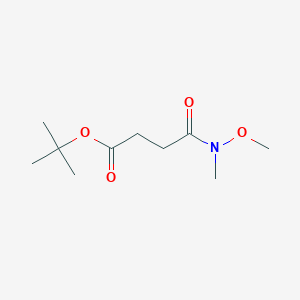
Éster tert-butílico del ácido N-metoxi-N-metilsuccinámico
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl esters, such as MMSTBE, can be achieved through a method involving the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Aplicaciones Científicas De Investigación
Síntesis de Weinreb
El compuesto es un tipo de amida N-metoxi-N-metil, también conocida como amida de Weinreb . Las amidas de Weinreb son intermedios valiosos en la síntesis orgánica . Se producen como un producto intermedio de la reacción de ácidos carboxílicos, cloruro de ácido o ésteres con reactivos organometálicos . La conversión directa de ácidos carboxílicos o cloruros de ácido o ésteres a cetonas o aldehídos utilizando reactivos organometálicos no conduce a altos rendimientos, porque las cetonas intermedias siguen siendo altamente reactivas hacia el reactivo organometálico . Sin embargo, después de la derivatización a la amida de Weinreb correspondiente, la reacción con organometálicos sí da las cetonas deseadas .
Agentes acilantes
Las amidas de Weinreb, como el éster tert-butílico del ácido N-metoxi-N-metilsuccinámico, se utilizan como agentes acilantes . Pueden reaccionar con organolitio , reactivos de Grignard , y LiAlH4 para producir aldehídos o cetonas. También pueden reaccionar con reactivos de Wittig para producir cetonas .
Hidrogenación asimétrica
Las amidas de Weinreb se utilizan en la hidrogenación asimétrica . Este es un tipo de reacción química en la que se añade hidrógeno a una molécula en presencia de un catalizador, dando como resultado un producto que es quiral o tiene una disposición tridimensional específica de átomos .
Catalizador de paladio
Las amidas de Weinreb se utilizan en reacciones que implican un catalizador de paladio . El paladio es un metal que se utiliza a menudo como catalizador en química orgánica para acelerar las reacciones .
Funcionalización C-H
Las amidas de Weinreb se utilizan en la funcionalización C-H . Este es un tipo de reacción en la que se rompe un enlace carbono-hidrógeno y se reemplaza con un enlace carbono-X, donde X es cualquier átomo .
Desprotección de grupos tert-butilo
El compuesto se puede utilizar en la desprotección de grupos tert-butilo en ésteres, éteres, carbonatos y carbamatos . Este proceso implica la eliminación de un grupo protector de una molécula, lo que permite que se produzcan otras reacciones químicas .
Análisis Bioquímico
Biochemical Properties
n-Methoxy-n-methyl-succinamic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tert-butyl group in the compound can affect the reactivity and stability of enzymes it interacts with . These interactions can lead to changes in enzyme kinetics, substrate specificity, and overall biochemical pathways.
Cellular Effects
The effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, n-Methoxy-n-methyl-succinamic acid tert-butyl ester can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, n-Methoxy-n-methyl-succinamic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s tert-butyl group plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound towards its target molecules. Furthermore, n-Methoxy-n-methyl-succinamic acid tert-butyl ester can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that n-Methoxy-n-methyl-succinamic acid tert-butyl ester remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. These temporal effects are essential considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
n-Methoxy-n-methyl-succinamic acid tert-butyl ester is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Its interactions with enzymes such as oxidoreductases and transferases play a vital role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of n-Methoxy-n-methyl-succinamic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
n-Methoxy-n-methyl-succinamic acid tert-butyl ester exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAIHVCLZLRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




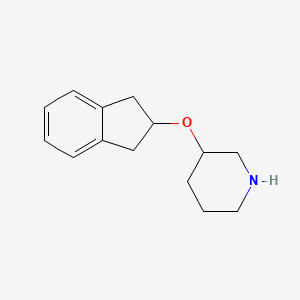
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)
